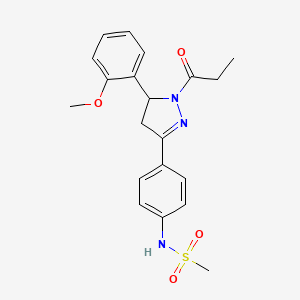
N-(4-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of this compound is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving this compound are not documented in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of this compound are not available in the literature .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound’s structure includes a pyrazoline scaffold, which has been extensively studied for its potential anticancer properties . In vitro screening using the NCI DTP protocol revealed promising results for the title compound. Further investigations into its mechanism of action and specific targets are warranted.
Medicinal Chemistry
Heterocycles containing nitrogen, such as the 1,3,4-thiadiazole moiety in this compound, play a crucial role in synthetic chemistry and have prospective medicinal applications . Researchers can explore modifications to enhance its pharmacological properties, bioavailability, and selectivity.
Multidrug Resistance
The hybridization approach allows the design of new small molecules to combat multidrug resistance . Investigating whether this compound can overcome resistance mechanisms in cancer cells is an intriguing avenue for research.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-20(24)23-18(16-7-5-6-8-19(16)27-2)13-17(21-23)14-9-11-15(12-10-14)22-28(3,25)26/h5-12,18,22H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPQMMCVUCOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

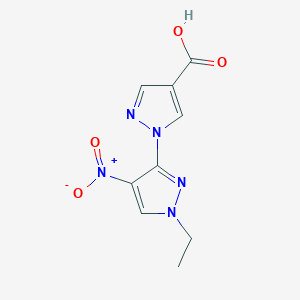
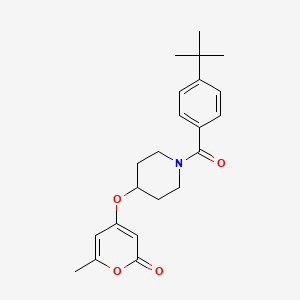
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)
![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)

![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)
![[7-(Hydroxymethyl)-2,3,3a,5,6,7a-hexahydro-1H-4,7-epoxyisoindol-4-yl]methanol;hydrochloride](/img/structure/B2396030.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide](/img/structure/B2396032.png)


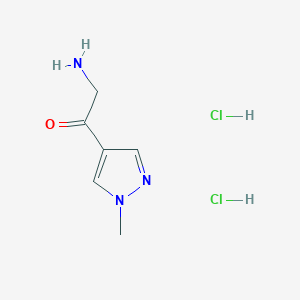
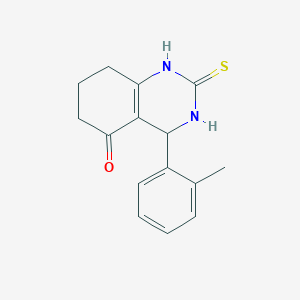
![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2396042.png)
